molecular formula C22H18ClN3O B5509539 2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide

2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide

Cat. No.: B5509539
M. Wt: 375.8 g/mol
InChI Key: NOWYFJRVKJETAJ-ZMOGYAJESA-N
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Description

2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide is a useful research compound. Its molecular formula is C22H18ClN3O and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1138399 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Hydrazide-hydrazones compounds, such as 2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide, are synthesized for their significant antimicrobial activities. They exhibit strong effects against various bacterial and fungal strains, contributing to their potential as antimicrobial agents in medical research (Shaikh, 2013).

Crystal Structure and Analysis

  • The crystal structure of benzohydrazide derivatives, similar to this compound, reveals their potential as inhibitors in prostate cancer research. Their molecular structures are analyzed using techniques like X-ray diffraction, and their pharmacokinetic properties are predicted, contributing to drug design and cancer research (Arjun et al., 2020).

Antimicrobial Potency

  • Compounds derived from benzohydrazides, including ones similar to the specified compound, have been shown to exhibit potent antimicrobial properties. They are screened for activity against tuberculosis, nontuberculous mycobacteria, and various other bacterial and fungal strains, highlighting their potential in treating infectious diseases (Krátký et al., 2017).

Coordination Complexes and Antioxidant Activity

  • The synthesis of coordination complexes using benzohydrazide derivatives like this compound leads to compounds with antimicrobial and antioxidant activities. These complexes, particularly with metals like Cu(II), exhibit high potency against various microbial strains and show significant antioxidant properties, indicating their relevance in pharmacological and biochemical research (Yadav, Sharma, & Devi, 2021).

Mechanism of Action

A similar compound, N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors . It potentiates mGluR5 responses by a mechanism that is distinct from that of other modulators .

Safety and Hazards

For a similar compound, 4-chloro-N’-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetyl}benzohydrazide, the safety information includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

2-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c23-21-8-4-3-7-20(21)22(27)25-24-13-16-9-11-19(12-10-16)26-14-17-5-1-2-6-18(17)15-26/h1-13H,14-15H2,(H,25,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWYFJRVKJETAJ-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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